4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide
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Description
4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
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Biological Activity
4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22FN3O3
- Molecular Weight : 345.39 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A series of related compounds have been evaluated for their antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3). For example, compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition of cancer cells. Specifically, some derivatives demonstrated PSA downregulation rates exceeding 40% in LNCaP cells, suggesting a mechanism involving androgen receptor antagonism .
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented, with several studies highlighting their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Androgen Receptor Modulation : Compounds with structural similarities have been found to act as antagonists at the androgen receptor, inhibiting prostate-specific antigen (PSA) production and cell proliferation in prostate cancer cells.
- Cytokine Inhibition : The anti-inflammatory effects are attributed to the inhibition of signaling pathways that lead to cytokine production.
- Membrane Disruption : The antimicrobial activity is primarily due to the ability of these compounds to integrate into bacterial membranes, causing structural damage.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-3-28-19-14-25(17-8-6-16(22)7-9-17)24-20(19)21(26)23-13-12-15-4-10-18(27-2)11-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDVTWDBHACCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.